![molecular formula C6H6Br2S B8334538 3,4-Bis(bromomethyl)thiophene](/img/structure/B8334538.png)
3,4-Bis(bromomethyl)thiophene
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Description
3,4-Bis(bromomethyl)thiophene is a useful research compound. Its molecular formula is C6H6Br2S and its molecular weight is 269.99 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
3,4-Bis(bromomethyl)thiophene serves as an important building block in the synthesis of various organic compounds. Its bromomethyl groups facilitate further functionalization through nucleophilic substitution reactions.
Synthesis of Novel Compounds:
- It has been utilized as a precursor for synthesizing bis(triazolothiadiazines), bis(quinoxalines), and bis(dihydrooxadiazoles) . These derivatives exhibit diverse biological activities, making them suitable candidates for drug development.
Example Reaction:
- The compound can undergo cross-coupling reactions to form more complex thiophene derivatives. For instance, it can participate in Suzuki or Stille coupling reactions to yield polythiophenes with tailored electronic properties .
Materials Science
In materials science, this compound is used to synthesize conjugated polymers that have applications in organic electronics.
Polymer Synthesis:
- The compound has been incorporated into π-conjugated polymer systems, which are crucial for applications in organic photovoltaics and light-emitting diodes (LEDs). Its incorporation enhances the electronic properties of the resulting materials .
Optoelectronic Applications:
- Polymers derived from this compound exhibit low band gaps and improved charge transport properties, making them ideal for use in organic solar cells .
Medicinal Chemistry
The biological activity of compounds derived from this compound has been extensively studied.
Anticancer Activity:
- Research indicates that derivatives of this compound display potent antiproliferative activity against various cancer cell lines. For example, certain synthesized thiophene derivatives have shown IC50 values as low as 0.2 µM against HeLa cells .
Mechanism of Action:
- Many of these compounds act as inhibitors of tubulin polymerization, targeting microtubules during cell division. This mechanism is critical for developing new anticancer therapies .
Table 1: Summary of Synthetic Applications
Application | Description |
---|---|
Precursor for Organic Synthesis | Used to synthesize various heterocyclic compounds with potential biological activities |
Polymerization | Forms conjugated polymers for optoelectronic devices |
Cross-Coupling | Engages in reactions like Suzuki and Stille coupling to create complex thiophene derivatives |
Compound Type | Target Cell Line | IC50 (µM) |
---|---|---|
2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl | HeLa | 0.2 |
Bis(triazolothiadiazine) derivatives | Various cancer lines | 0.5 - 18 |
Bis(quinoxaline) derivatives | Jurkat | 0.3 |
Case Studies
Case Study 1: Synthesis of Antitumor Agents
A study synthesized a series of benzo[b]thiophene derivatives from this compound and evaluated their antiproliferative effects on human cancer cell lines. The most promising derivative exhibited significant inhibition of tumor growth in xenograft models .
Case Study 2: Development of Organic Photovoltaics
Research demonstrated that incorporating this compound into polymer backbones resulted in materials with enhanced charge mobility and light absorption capabilities, leading to improved efficiency in organic solar cells .
Properties
Molecular Formula |
C6H6Br2S |
---|---|
Molecular Weight |
269.99 g/mol |
IUPAC Name |
3,4-bis(bromomethyl)thiophene |
InChI |
InChI=1S/C6H6Br2S/c7-1-5-3-9-4-6(5)2-8/h3-4H,1-2H2 |
InChI Key |
MOTMSUVHBANQJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)CBr)CBr |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.